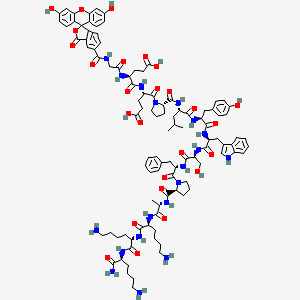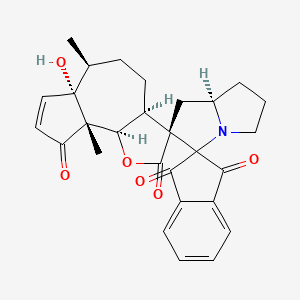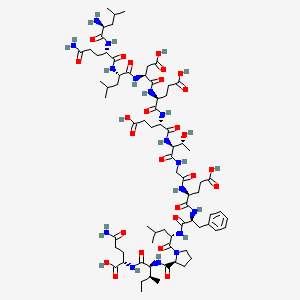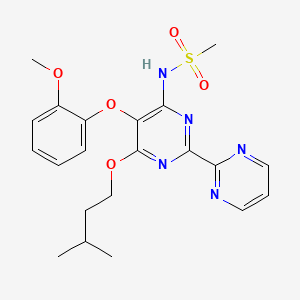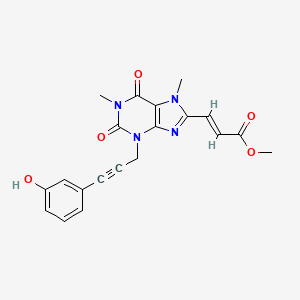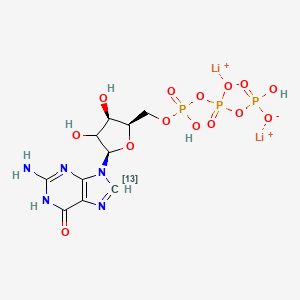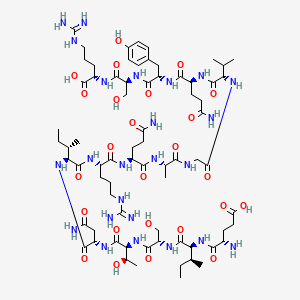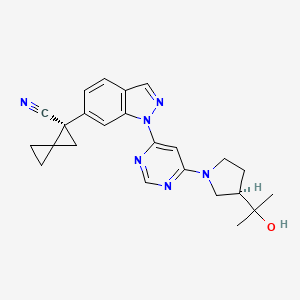
(R,R)-Lrrk2-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-Lrrk2-IN-7 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. It is a selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), an enzyme that plays a crucial role in various cellular processes, including neuronal function and survival. Mutations in the LRRK2 gene are associated with Parkinson’s disease, making this compound a compound of significant interest in medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Lrrk2-IN-7 involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (R,R)-enantiomer.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-Lrrk2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Applications De Recherche Scientifique
(R,R)-Lrrk2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Helps in understanding the role of LRRK2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LRRK2 and related pathways.
Mécanisme D'action
(R,R)-Lrrk2-IN-7 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts various downstream signaling pathways involved in neuronal function and survival, thereby reducing the pathological effects associated with LRRK2 mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
GNE-7915: Another selective LRRK2 inhibitor with a different chemical structure.
MLi-2: Known for its high potency and selectivity towards LRRK2.
PF-06447475: A potent LRRK2 inhibitor with a distinct mechanism of action.
Uniqueness of (R,R)-Lrrk2-IN-7
This compound is unique due to its specific (R,R)-enantiomeric form, which provides enhanced selectivity and potency compared to its racemic mixture or other enantiomers. This specificity makes it a valuable compound for targeted therapeutic applications and detailed mechanistic studies.
Propriétés
Formule moléculaire |
C24H26N6O |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |
Clé InChI |
JCQABEJXHUSDMF-KOSHJBKYSA-N |
SMILES isomérique |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |
SMILES canonique |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


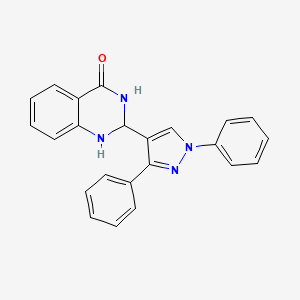
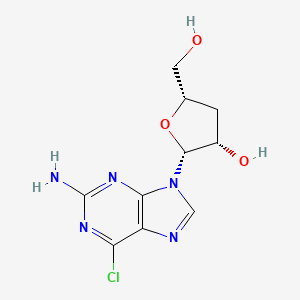
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

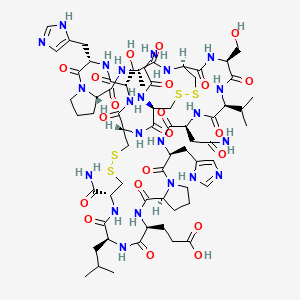
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
